molecular formula C15H11ClN4O2 B1454136 1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326859-69-1

1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1454136
M. Wt: 314.72 g/mol
InChI Key: NEKQRKWAHRXJBQ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CMPTPA, is a synthetic compound used in a variety of scientific research applications. CMPTPA is a heterocyclic compound containing a triazole ring and a carboxylic acid group, and it is a derivative of pyridine. CMPTPA has been extensively studied due to its unique structure and potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have been a significant focus, providing insights into the complex chemistry underlying these molecules. For example, Castiñeiras et al. (2018) detailed the synthesis and structural assessment of a related compound, demonstrating the molecular and supramolecular structures through X-ray diffractometry, offering a foundation for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering Castiñeiras, García-Santos, & Saa, 2018.

Antimicrobial Activity

Research into the antimicrobial activity of triazole derivatives is prevalent, with studies showing that these compounds exhibit moderate to significant efficacy against various bacterial and fungal pathogens. Komsani et al. (2015) synthesized a new series of triazole derivatives, including structures analogous to the compound , and evaluated their antibacterial and antifungal activities, demonstrating potential applications in developing new antimicrobial agents Komsani, Avula, Koppireddi, Koochana, Usn, & Yadla, 2015.

Antioxidant Activity

The antioxidant properties of triazole derivatives have also been investigated. A study by Tumosienė et al. (2019) synthesized novel pyrrolidine derivatives containing triazole units and tested their antioxidant activities, finding some compounds with potent antioxidant properties, suggesting potential applications in pharmaceuticals and nutraceuticals to combat oxidative stress Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019.

Surface Activity and Potential Industrial Applications

El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives and their application as surface-active agents, indicating the potential industrial applications of these compounds in creating new materials with unique surface properties, such as detergents or emulsifiers El-Sayed, 2006.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c1-9-2-3-11(8-12(9)16)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKQRKWAHRXJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

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